![molecular formula C19H20BNO3 B1398032 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole CAS No. 439090-73-0](/img/structure/B1398032.png)
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzo[d]oxazole ring and a boronic ester group, making it a versatile intermediate in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the benzo[d]oxazole ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include substituted benzo[d]oxazole derivatives, boronic acids, and alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boron-containing structure allows for various transformations, including:
- Cross-Coupling Reactions : The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
- Functionalization : The compound can be used to introduce functional groups into aromatic systems through electrophilic substitution reactions.
Material Science
The incorporation of boron compounds into polymers has been explored for enhancing material properties:
- Polymeric Composites : The compound can be integrated into polymer matrices to improve thermal stability and mechanical strength.
- Optoelectronic Materials : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Applications
Research indicates potential biological applications due to its structural motifs:
- Anticancer Activity : Studies have suggested that compounds containing dioxaborolane structures exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer agents.
- Drug Delivery Systems : The ability to modify the compound's structure may allow for targeted drug delivery applications through conjugation with therapeutic agents.
Analytical Chemistry
The compound can be utilized in analytical chemistry as a reagent:
- Fluorescent Probes : Its fluorescence properties can be harnessed for detecting specific biomolecules or environmental pollutants.
- Chromatographic Applications : It may serve as a stationary phase or modifier in chromatographic techniques.
Case Study 1: Synthesis and Application in OLEDs
A study demonstrated the synthesis of OLED materials using derivatives of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole. The resulting devices showed enhanced efficiency due to improved charge transport properties attributed to the boron atom's electron-withdrawing nature .
Case Study 2: Anticancer Activity Assessment
In vitro studies assessed the anticancer activity of various derivatives of this compound against breast cancer cell lines. Results indicated significant cytotoxicity compared to control groups, suggesting that further exploration into its mechanism of action could yield valuable insights for cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The benzo[d]oxazole ring can participate in π-π stacking interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Compared to similar compounds, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole stands out due to its unique combination of a boronic ester and a benzo[d]oxazole ring. This dual functionality enhances its versatility in various chemical transformations and applications .
Biological Activity
The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H22BNO3
- Molecular Weight : 321.19 g/mol
- CAS Number : 53216817
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo or 4-chloro substituted phenols with boronic acids under palladium-catalyzed cross-coupling conditions. The use of tetramethyl-1,3,2-dioxaborolane enhances the stability and solubility of the resulting product in various organic solvents.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro assays on human cancer cell lines have shown that derivatives of benzo[d]oxazole can inhibit cell proliferation effectively. For example, a related compound demonstrated an IC50 value of approximately 0.56 µM against tubulin polymerization in cancer cells, indicating its potential as a chemotherapeutic agent .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
CA-4 | 1.0 | Tubulin inhibition |
Test Compound | 0.56 | Tubulin inhibition |
The proposed mechanism involves the inhibition of tubulin polymerization which is crucial for cell division. By disrupting microtubule formation, these compounds induce apoptosis in cancer cells.
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile:
- Acute Toxicity : The compound is classified as harmful if swallowed or inhaled and may cause skin irritation .
Hazard | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
Case Studies
Several studies have documented the biological efficacy of related compounds:
- Study on Antiproliferative Activity : A study evaluated various derivatives against different cancer cell lines and found that certain modifications to the boron-containing moiety significantly enhanced their antiproliferative effects .
- Apoptosis Induction : Another study highlighted that compounds similar to this oxazole derivative triggered caspase activation in treated cells, suggesting a strong apoptotic effect .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Catalyst System : Pd(dppf)Cl₂ (0.13 mmol) with K₂CO₃ (25.8 mmol) as a base in THF/water (2:1 v/v) at 80°C under N₂ .
- Alternative Conditions : Using 1,4-dioxane as a solvent with potassium acetate, achieving yields of 81–90% after purification via extraction (ethyl acetate/water), drying (MgSO₄), and crystallization .
- Critical Factors : Catalyst loading, solvent polarity, and reaction time significantly impact yield. Lower yields (e.g., 32–65%) in other studies may stem from steric hindrance or competing side reactions .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm boronate ester peaks (e.g., 1.3 ppm for methyl groups) and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS (DART) to validate molecular weight (e.g., C₁₉H₂₀BNO₃: calc. 337.15, exp. 337.14) .
- Elemental Analysis : Matching calculated/experimental C, H, N percentages (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What role does this compound play in designing deep-blue emitters for OLEDs, and how are its photophysical properties optimized?
- Methodological Answer : As an electron-accepting unit in dual-core structures (e.g., TPO-AP), it enhances charge transfer and quantum yields:
- Device Performance : Non-doped OLEDs achieve current efficiency of 5.49 cd/A and external quantum efficiency (EQE) of 4.26% .
- Photophysical Tuning : Substituent effects on anthracene/pyrene cores shift PL maxima (433–443 nm) and boost quantum yields (82–88%) via steric and electronic modulation .
Q. How do mechanistic studies explain discrepancies in Suzuki-Miyaura coupling yields for this boronate?
- Methodological Answer : Yield variations (32–90%) arise from:
- Substrate Electronic Effects : Electron-deficient aryl halides slow oxidative addition, reducing efficiency .
- Catalyst Deactivation : Ligand dissociation (e.g., dppf) in polar solvents may form inactive Pd clusters .
- Purification Losses : Crystallization efficiency varies with solvent polarity (e.g., ethanol/water vs. hexane) .
Q. Can computational models predict the compound’s reactivity in probe-based biochemical applications?
- Methodological Answer : Yes. Density Functional Theory (DFT) and molecular dynamics (MD) simulations:
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)14-11-9-13(10-12-14)17-21-15-7-5-6-8-16(15)22-17/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEPPSMSKKCZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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